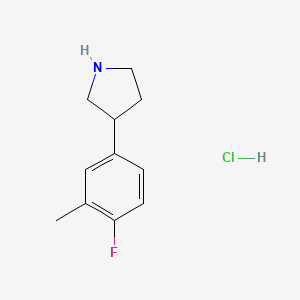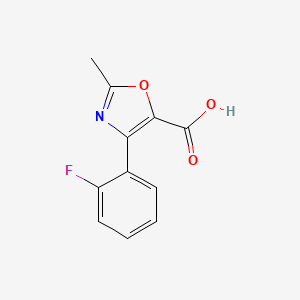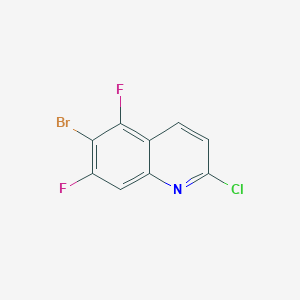
5-Bromo-2-(methoxymethyl)-4-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(methoxymethyl)-4-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of bromine, methoxymethyl, and methyl groups in this compound makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methoxymethyl)-4-methylpyrimidine typically involves the bromination of 2-(methoxymethyl)-4-methylpyrimidine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(methoxymethyl)-4-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents such as tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 2-(methoxymethyl)-4-methylpyrimidine derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Products include 2-(formylmethyl)-4-methylpyrimidine or 2-(carboxymethyl)-4-methylpyrimidine.
Reduction Reactions: Products include 2-(methoxymethyl)-4-methylpyrimidine or fully reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(methoxymethyl)-4-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes and receptors.
Medicine: It serves as a building block for the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(methoxymethyl)-4-methylpyrimidine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by interacting with the active site or binding to specific receptors. The presence of the bromine atom and methoxymethyl group can enhance its binding affinity and selectivity towards target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)pyrimidine: Similar in structure but with a chloro and methoxycarbonyl group instead of methoxymethyl and methyl groups.
5-Bromo-2-(methoxymethyl)-4-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
5-Bromo-2-(methoxymethyl)-4-methylpyrimidine is unique due to the combination of its functional groups, which provide specific reactivity and selectivity in chemical reactions
Eigenschaften
Molekularformel |
C7H9BrN2O |
|---|---|
Molekulargewicht |
217.06 g/mol |
IUPAC-Name |
5-bromo-2-(methoxymethyl)-4-methylpyrimidine |
InChI |
InChI=1S/C7H9BrN2O/c1-5-6(8)3-9-7(10-5)4-11-2/h3H,4H2,1-2H3 |
InChI-Schlüssel |
JJHXAACMBGXRFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1Br)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


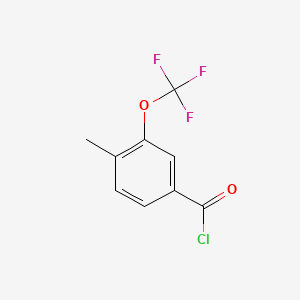




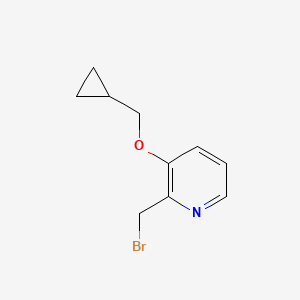
![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)

